2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide typically involves the reaction of hydrazine derivatives with benzaldehyde derivatives under specific conditions. One common method includes the reaction of 2,5-dimethylphenylhydrazine with benzaldehyde in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like ethanol or methanol to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced hydrazine derivatives.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions often require catalysts like Lewis acids.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted benzylidene derivatives.
Scientific Research Applications
2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds and hydrazine derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical intermediates
Mechanism of Action
The mechanism of action of 2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-Benzylidene-N’-(2-chloroquinolin-3-ylmethylene)hydrazine: Known for its antimicrobial properties.
N’-Benzylidene-2-(2,5-dimethylphenoxy)acetohydrazide:
Uniqueness
2-Benzylidene-N-(2,5-dimethylphenyl)hydrazine-1-carboxamide stands out due to its unique combination of benzylidene and hydrazine moieties, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
918824-19-8 |
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Molecular Formula |
C16H17N3O |
Molecular Weight |
267.33 g/mol |
IUPAC Name |
1-(benzylideneamino)-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C16H17N3O/c1-12-8-9-13(2)15(10-12)18-16(20)19-17-11-14-6-4-3-5-7-14/h3-11H,1-2H3,(H2,18,19,20) |
InChI Key |
LJMZYCMIVKEABJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
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